molecular formula C15H16N4O6 B2597118 N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide CAS No. 1226453-98-0

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2597118
CAS No.: 1226453-98-0
M. Wt: 348.315
InChI Key: IGEZFRDUMQDHJI-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a 5-methyl-1,2-oxazol-3-yl group and a 5-nitrofuran-2-carbonyl moiety. The 5-methyloxazole ring contributes to hydrogen bonding and metabolic stability, while the 5-nitrofuran group introduces polar nitro functionality, likely enhancing solubility and electronic interactions.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6/c1-9-8-12(17-25-9)16-14(20)10-4-6-18(7-5-10)15(21)11-2-3-13(24-11)19(22)23/h2-3,8,10H,4-7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEZFRDUMQDHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly those belonging to the ESKAPE panel, which includes notorious multidrug-resistant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus16Nitrofurantoin32
Klebsiella pneumoniae8Ciprofloxacin4
Pseudomonas aeruginosa32Meropenem8

These results indicate that the compound has a promising profile as a potential therapeutic agent against resistant bacterial strains .

The biological activity of this compound is attributed to its ability to inhibit specific bacterial enzymes. In particular, it targets nitroreductases that are crucial for bacterial survival and proliferation. The induced-fit docking studies suggest that the structural characteristics of the compound allow it to effectively bind to these enzymes, disrupting their function .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of the compound and its biological activity has been investigated. Modifications in the oxazole and piperidine moieties have been shown to influence potency and selectivity. For instance:

  • Oxazole Substituents : Variations in substituents on the oxazole ring can enhance antibacterial activity.
  • Piperidine Modifications : Altering the piperidine nitrogen substituents affects lipophilicity and binding affinity to target proteins.

These findings underscore the importance of molecular design in optimizing therapeutic efficacy .

Case Studies

A notable case study involved a series of synthesized derivatives based on this compound. These derivatives were tested for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The lead compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential for further development into a new class of antibacterial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of a piperidine ring, oxazole, and nitrofuran moieties. These structural elements contribute to its biological activity, particularly against various bacterial strains. The molecular formula is C14_{14}H14_{14}N4_{4}O4_{4}, and it has a molecular weight of approximately 302.28 g/mol.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the nitrofuran moiety exhibit potent antibacterial properties. The mechanism of action typically involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA.

Case Studies on Antibacterial Efficacy

  • In Vitro Studies :
    • A study evaluated various derivatives of nitrofuran compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide showed significant inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 10 µg/mL .
  • Mechanism Exploration :
    • The compound's structure suggests it may inhibit bacterial growth by interfering with essential metabolic pathways. Specifically, compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis and DNA replication .

Antitubercular Applications

Given the rising resistance to conventional antitubercular drugs, there is an increasing need for new therapeutic agents. The compound's structural features position it as a promising candidate for targeting Mycobacterium tuberculosis.

Research Findings

  • Activity Against Mycobacterium tuberculosis :
    • In a study focusing on nitrofuran derivatives, this compound was tested against Mycobacterium tuberculosis H37Rv. The compound exhibited notable antitubercular activity with an MIC of approximately 26.7 mM .
  • Synergistic Effects :
    • Combining this compound with existing antitubercular agents has shown potential synergistic effects, enhancing overall efficacy and reducing the likelihood of resistance development .

Data Summary Table

Application AreaActivity TypeMIC (µg/mL)Reference
AntibacterialS. aureus0.5
AntibacterialE. coli10
AntitubercularM. tuberculosis26.7

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with two closely related analogs:

Parameter Target Compound (5-nitrofuran) 1-(4-Fluorobenzoyl) Analog 1-(4-Chlorobenzoyl) Analog
Molecular Formula C₁₅H₁₅N₄O₆ (estimated) C₁₇H₁₈FN₃O₃ C₁₇H₁₈ClN₃O₃
Molecular Weight ~371.3 (estimated) 331.35 347.8
logP ~1.8–2.5 (estimated, higher polarity) Not reported 2.52
Hydrogen Bond Acceptors 7 (estimated) 6 6
Hydrogen Bond Donors 1 1 1
Polar Surface Area (Ų) ~95 (estimated) ~62 61.77
Key Substituent 5-nitrofuran-2-carbonyl 4-fluorobenzoyl 4-chlorobenzoyl

Key Observations :

  • The chloro analog exhibits higher lipophilicity (logP = 2.52) than the fluoro analog, consistent with chlorine’s greater hydrophobic contribution. The nitro group in the target compound likely reduces logP due to enhanced polarity.
Piperidine-4-Carboxamide Core

The piperidine-4-carboxamide scaffold is prevalent in medicinal chemistry. For example:

  • SARS-CoV-2 Inhibitors : Derivatives like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () show antiviral activity, suggesting the core’s versatility in targeting enzymes or receptors .
Role of Substituents
  • 5-Methyloxazol-3-yl Group : Present in compounds like EN300-266215 (), this group may enhance binding affinity through hydrogen bonding or π-π interactions .
  • Acyl Variations : The fluorobenzoyl and chlorobenzoyl analogs () likely exhibit distinct target selectivity compared to the nitrofuran derivative due to electronic and steric differences.

Research Findings and Implications

  • Solubility vs. Permeability : While the nitrofuran group may improve aqueous solubility, its polarity could reduce membrane permeability, a trade-off requiring optimization .
  • Therapeutic Niche : Unlike the SARS-CoV-2-targeting analogs (), the target compound’s nitrofuran group positions it for exploration in infectious diseases or oxidative stress-related pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Utilize controlled copolymerization techniques (e.g., combining carboxamide and nitrofuran precursors via esterification or alkylation reactions). For example, highlights the use of ultrasonic-assisted synthesis for similar heterocyclic carboxamides, achieving high purity (~95%) without additional recrystallization. Optimize reaction parameters (temperature, catalyst, solvent) based on analogs like those in , where triflate catalysts improved yields in isoxazole-piperidine systems. Monitor progress via HPLC or TLC .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Employ 1H/13C NMR to confirm substituent positions (e.g., nitrofuran carbonyl and methyl-oxazole groups). For crystallographic validation, single-crystal X-ray diffraction (as in ) resolves piperidine ring conformation and intermolecular interactions. Determine solubility, melting point, and stability using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), referencing protocols in and .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodology : Screen for antimicrobial or enzyme-inhibitory activity using nitrofuran-based analogs ( ). For example, test against E. coli or S. aureus via broth microdilution (MIC assays). Assess cytotoxicity via MTT assays on mammalian cell lines, noting nitrofuran redox properties (potential genotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the nitrofuran and oxazole moieties in this compound?

  • Methodology : Synthesize derivatives with substituent variations (e.g., halogenation of the oxazole ring or nitro-group replacement on the furan). Compare bioactivity data using dose-response curves. demonstrates that aryl substituents significantly alter isoxazole-piperidine systems’ efficacy, with methoxy groups enhancing solubility but reducing target affinity .

Q. What strategies mitigate instability of the 5-nitrofuran group during long-term storage or in vivo studies?

  • Methodology : Stabilize via lyophilization or encapsulation in liposomes. and highlight the use of cryoprotectants (e.g., trehalose) for nitrofuran derivatives. Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC-UV quantification .

Q. How can in vivo pharmacokinetic (PK) parameters be improved for this compound?

  • Methodology : Modify logP via pro-drug approaches (e.g., esterification of the carboxamide). describes methyl ester derivatives of piperidine-carboxylic acids to enhance bioavailability. Use LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models .

Q. How should researchers resolve contradictions in bioactivity data between similar analogs?

  • Methodology : Perform meta-analysis of published datasets (e.g., vs. 12). For instance, shows chloro-substituted aryl groups enhance antibacterial activity, while reports reduced efficacy due to steric hindrance. Validate via isothermal titration calorimetry (ITC) to compare target binding affinities .

Q. What computational methods predict enantiomer-specific interactions of this compound with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions with enzymes like nitroreductases. and reference pharmacophore models for nitrofuran derivatives, prioritizing hydrogen-bonding and π-π stacking interactions .

Q. How can researchers design combination therapies to reduce resistance development against nitrofuran-containing compounds?

  • Methodology : Pair with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) or adjuvants that disrupt bacterial membranes. and describe synergistic effects of carboxamide-nitrofuran hybrids with β-lactams .

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